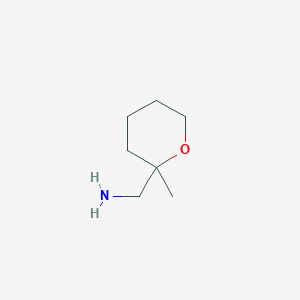
N-(furan-2-ylmethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a furan ring, an indole moiety, and a thioacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan ring and the thioacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the indole moiety can be oxidized under specific conditions.
Reduction: The thioacetamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thioacetamide group can produce amines.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The furan and indole moieties may interact with enzymes or receptors, modulating their activity. The thioacetamide group could also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(furan-2-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide
- N-(furan-2-ylmethyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the specific substitution pattern on the indole ring and the presence of the furan moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-17-6-4-7-18(12-17)14-25-15-22(20-9-2-3-10-21(20)25)28-16-23(26)24-13-19-8-5-11-27-19/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBHYSKUXOZPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2702273.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2702285.png)

![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)
![3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide](/img/structure/B2702288.png)



![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B2702295.png)

